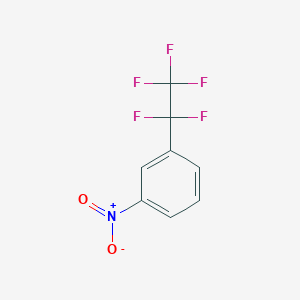

1-Nitro-3-(pentafluoroethyl)benzene

Description

BenchChem offers high-quality 1-Nitro-3-(pentafluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-3-(pentafluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)14(15)16/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNKXRHFXJJVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631329 | |

| Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-84-8 | |

| Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stability and Storage Protocol: 1-Nitro-3-(pentafluoroethyl)benzene

[1]

Executive Summary

1-Nitro-3-(pentafluoroethyl)benzene (Analogous CAS: 98-46-4 for the -CF3 homolog) is a robust fluorinated intermediate.[1] While chemically stable under ambient conditions, its storage and handling require strict adherence to protocols designed to mitigate thermal decomposition and reductive degradation .

Critical Hazard: Thermal decomposition or combustion releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Storage protocols must prioritize fire suppression and containment integrity.

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Formula | C₈H₄F₅NO₂ | Core structure |

| Molecular Weight | 241.11 g/mol | Stoichiometric calculations |

| Physical State | Pale yellow liquid / Low-melting solid | Handling logistics (pipetting vs. weighing) |

| Boiling Point | ~200–210 °C (Predicted) | High boiling point reduces volatility risk, but increases residue risk.[1] |

| Density | > 1.3 g/mL | Denser than water; sinks in aqueous spills. |

| Lipophilicity | High (C₂F₅ group) | Bioaccumulative potential; readily penetrates skin. |

Stability Analysis

Thermal Stability

The nitro group (-NO₂) is the primary site of thermal instability.[2]

-

Mechanism: At temperatures exceeding 250°C, the C-NO₂ bond undergoes homolytic cleavage, generating phenyl radicals and nitrogen dioxide (NO₂).[1]

-

Secondary Effect: The pentafluoroethyl group (-C₂F₅) is thermally robust but will degrade in the presence of radical species generated by the nitro group, eventually liberating HF.

-

Runaway Risk: Moderate. Unlike polynitro compounds (e.g., TNT), mono-nitro compounds are less explosive but can still sustain exothermic decomposition.[1]

Chemical Compatibility[1]

-

Reducing Agents: INCOMPATIBLE. Reagents such as Iron/HCl, H₂/Pd, or SnCl₂ will reduce the nitro group to an amine (Aniline derivative). This is a standard synthetic pathway but constitutes "degradation" during storage.

-

Strong Bases: SENSITIVE. While the C₂F₅ group is non-labile, the electron-withdrawing nature of both the -NO₂ and -C₂F₅ groups activates the benzene ring toward Nucleophilic Aromatic Substitution (S_NAr), potentially displacing the nitro group or ring hydrogens.[1]

-

Hydrolysis: STABLE. The C-F and C-N bonds are resistant to hydrolysis under neutral storage conditions.

Environmental Sensitivity

-

Light: Slow photo-degradation may occur, turning the liquid from pale yellow to dark amber/brown due to the formation of azo- or nitroso- species.[1]

-

Moisture: Generally hydrophobic and non-hygroscopic. However, moisture can facilitate corrosion of metal containers if trace acid impurities are present.

Storage Protocol

Storage Decision Tree

The following workflow illustrates the logical decision-making process for long-term vs. short-term storage.

Figure 1: Decision logic for determining appropriate storage conditions based on usage duration.[1]

Protocol Specifications

-

Temperature:

-

Standard: Store at 2–8°C (Refrigerated) to maximize shelf life.

-

Acceptable: Ambient (15–25°C) is acceptable for active use, provided the container is light-protected.[1]

-

-

Atmosphere:

-

Backfill headspace with Dry Nitrogen or Argon . This prevents atmospheric oxygen from promoting radical formation and excludes moisture.

-

-

Container Material:

Handling & Safety (HF Hazard)

The "Fluorine Factor": Unlike standard nitro-aromatics, the presence of the pentafluoroethyl group introduces a severe toxicity risk during combustion.

-

Fire Scenario:

[1] -

Mitigation:

-

Do NOT use water jets on large fires (risk of HF runoff). Use dry chemical or CO₂.[3][4]

-

PPE: Neoprene or Nitrile gloves (Double gloving recommended). Standard latex is permeable to nitro-aromatics.[1]

-

First Aid: Calcium Gluconate gel must be available on-site in case of skin exposure to decomposition products (HF).[1]

-

Quality Control & Self-Validation

To ensure the integrity of the compound before use, perform the following "Self-Validating" checks:

| Test | Method | Passing Criteria | Failure Indicator |

| Visual Inspection | Naked Eye | Pale yellow, clear liquid/solid.[1] | Dark brown/amber color (Oxidation/Azo formation). |

| Identity (NMR) | ¹⁹F-NMR | Singlet/Multiplet characteristic of -CF₂CF₃. | New peaks indicating defluorination or ring attack. |

| Purity (GC) | GC-MS | Single peak >98% area.[1] | Late-eluting peaks (dimers) or early peaks (aniline derivatives).[1] |

Degradation Pathway Visualization

Figure 2: Primary degradation pathways. The red path indicates thermal failure (safety risk), while the green path indicates chemical contamination (purity risk).

References

-

National Institute of Standards and Technology (NIST). 1-Nitro-3-(trifluoromethyl)benzene Properties (Analogous Structure).[1] NIST Chemistry WebBook. Available at: [Link][1]

-

Tsang, W. Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. DTIC Accession Number: ADA176657. Available at: [Link][1]

-

Matrix Fine Chemicals. 1-Nitro-3-(trifluoromethyl)benzene Product Data. Available at: [Link][1]

The Dual-Edged Sword: A Technical Guide to the Potential Biological Activity of Pentafluoroethyl-Substituted Nitrobenzenes

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the strategic combination of distinct functional groups can unlock novel pharmacological profiles. This guide delves into the compelling, yet complex, potential biological activities of a unique class of compounds: pentafluoroethyl-substituted nitrobenzenes. Here, we explore the convergence of two powerful chemical entities: the nitroaromatic core, a well-established pharmacophore and potential toxicophore, and the pentafluoroethyl group, a modern tool for enhancing drug-like properties.

The nitro group (NO2) is a versatile functional group, integral to a wide array of therapeutic agents with antibacterial, antiprotozoal, and anticancer properties.[1][2][3] However, its presence is often a double-edged sword, with the potential for mutagenicity and genotoxicity.[1][4] The biological and toxicological effects of nitroaromatic compounds are intrinsically linked to the bioreduction of the nitro group.[1][4]

Conversely, the pentafluoroethyl (-CF2CF3) substituent has emerged as a valuable addition to the medicinal chemist's toolkit. It offers a unique combination of high chemical and metabolic stability, intermediate size between a trifluoromethyl and a tert-butyl group, and lipophilicity comparable to the pentafluorothio (-SF5) group.[5] Its resistance to metabolism by P450 enzymes can significantly enhance the metabolic stability of a parent molecule.[5]

This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the hypothesized biological activities of pentafluoroethyl-substituted nitrobenzenes, the underlying mechanistic principles, and robust experimental frameworks for their evaluation.

Hypothesized Biological Activities and Mechanistic Rationale

The biological activity of pentafluoroethyl-substituted nitrobenzenes is predicted to be a nuanced interplay between the electron-withdrawing nature of both the nitro and pentafluoroethyl groups, and the metabolic fate of the nitro moiety.

Antimicrobial and Antiparasitic Potential

Nitroaromatic compounds have a long history of use against anaerobic bacteria and various parasites.[6][7] Their mechanism of action hinges on the reductive activation of the nitro group by microbial nitroreductases, which are often absent or have different specificities in mammalian cells.[1][6] This selective activation leads to the formation of cytotoxic reactive nitrogen species, including nitroso and hydroxylamine intermediates, and superoxide radicals, which can damage DNA and other vital cellular components.[3][8]

The strong electron-withdrawing properties of the pentafluoroethyl group are expected to increase the reduction potential of the nitro group, potentially making these compounds more readily activated by microbial nitroreductases. This could lead to enhanced potency and a broader spectrum of activity against various pathogens.

Proposed Mechanism of Antimicrobial Action

Caption: Proposed reductive activation pathway in a microbial cell.

Anticancer Activity, Particularly in Hypoxic Tumors

The solid tumor microenvironment is often characterized by regions of low oxygen, or hypoxia.[9] Hypoxic cancer cells can be resistant to conventional therapies. Nitroaromatic compounds are being explored as hypoxia-activated prodrugs.[9] In the low-oxygen environment of tumors, the nitro group can be reduced by intracellular reductases (like cytochrome P450 reductase) to form cytotoxic species that selectively kill these resistant cells.[8][9]

The pentafluoroethyl group's contribution here could be twofold:

-

Enhanced Metabolic Stability: Its resistance to oxidative metabolism could increase the bioavailability and tumor penetration of the compound.[5]

-

Modulated Redox Properties: The electron-withdrawing nature of the -CF2CF3 group could fine-tune the reduction potential of the nitro group to be optimal for activation in the hypoxic tumor microenvironment.

Hypothetical Signaling Pathway for Hypoxia-Activated Anticancer Activity

Caption: Hypothesized activation in a hypoxic cancer cell.

Potential for Toxicity

It is crucial to acknowledge the potential toxicity of nitroaromatic compounds. The same reactive intermediates that confer therapeutic effects can also cause damage to healthy host cells, leading to mutagenicity, genotoxicity, and carcinogenicity.[4][8] The generation of reactive oxygen species can lead to oxidative stress.[8] The metabolic activation of nitroaromatics by mammalian enzymes, such as xanthine oxidase and microsomal NADPH-cytochrome c, is a key factor in their toxicity.[10]

The introduction of the highly stable pentafluoroethyl group might mitigate some toxicity by blocking certain metabolic pathways. However, a thorough toxicological assessment is paramount for any compound in this class.

Experimental Protocols for Biological Evaluation

A systematic in vitro evaluation is the first step in characterizing the biological potential of pentafluoroethyl-substituted nitrobenzenes.[11]

In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, P. aeruginosa).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

2. Minimum Bactericidal Concentration (MBC) Assay:

-

Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

-

Methodology:

-

Following the MIC assay, take an aliquot from the wells that show no visible growth.

-

Plate the aliquots onto an agar medium that does not contain the test compound.

-

Incubate the plates until colonies are visible.

-

The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum.

-

In Vitro Anticancer Activity and Cytotoxicity Assays

1. Cell Viability Assay (e.g., MTT or WST-1 Assay):

-

Objective: To assess the effect of the compound on the metabolic activity of cancer cell lines, as an indicator of cell viability.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

-

2. Cytotoxicity Assay under Hypoxic Conditions:

-

Objective: To evaluate the selective cytotoxicity of the compound towards cancer cells in a low-oxygen environment.

-

Methodology:

-

Perform the cell viability assay as described above, but incubate the treated cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2).

-

Run a parallel experiment under normoxic conditions (standard incubator).

-

Compare the IC50 values under hypoxic and normoxic conditions. A lower IC50 in hypoxia suggests selective activation.

-

Genotoxicity and Mutagenicity Screening

1. Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To assess the mutagenic potential of a compound by its ability to induce mutations in different strains of Salmonella typhimurium.[12]

-

Methodology:

-

Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).[12]

-

Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.

-

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Example of Antimicrobial Activity Data

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| Compound X | E. coli | 8 | 16 |

| Compound X | S. aureus | 4 | 8 |

| Ciprofloxacin | E. coli | 0.015 | 0.03 |

| Ciprofloxacin | S. aureus | 0.25 | 0.5 |

Table 2: Example of In Vitro Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia |

| Compound Y | MCF-7 | 50.2 | 5.8 |

| Compound Y | A549 | 45.7 | 4.2 |

| Doxorubicin | MCF-7 | 0.8 | 1.5 |

| Doxorubicin | A549 | 0.5 | 1.1 |

Conclusion and Future Directions

Pentafluoroethyl-substituted nitrobenzenes represent a promising, albeit challenging, class of molecules for drug discovery. The strategic incorporation of the pentafluoroethyl group onto a nitroaromatic scaffold has the potential to enhance metabolic stability and modulate the redox properties that are central to the biological activity of nitro compounds. The hypothesized antimicrobial, antiparasitic, and hypoxia-targeted anticancer activities warrant a thorough investigation using the systematic experimental approaches outlined in this guide.

Future research should focus on synthesizing a library of these compounds with varying substitution patterns to establish clear structure-activity relationships. For promising lead compounds, further preclinical development would involve in vivo efficacy studies in animal models and a comprehensive toxicological evaluation to ensure a favorable therapeutic window.[13] The dual nature of the nitro group as both a pharmacophore and a toxicophore necessitates a careful and rigorous evaluation to unlock the full therapeutic potential of this intriguing class of compounds.

References

- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen.

- Nitroaromatic Antibiotics | Encyclopedia MDPI.

- In Vitro Assays for Screening Small Molecules - PubMed.

- (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate.

- Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Drug Safety Evaluation: Methods and Protocols.

- The Importance of In Vitro Assays - Visikol.

- In Vitro Assays | Biochemical Assays - AXXAM.

- In Vitro Assay Development – Robust CGT Analysis - Pharmaron.

- Chapter 2. Evaluation of the Biological Activity of Compounds_ Techniques and Mechanism of Action Studies.

- Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed.

- Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology.

- Preclinical research strategies for drug development - AMSbiopharma.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC.

- Drug Safety Evaluation: Methods and Protocols | Request PDF - ResearchGate.

- Pentafluoroethyl - Maneko.cz.

- pentafluoroethyl - Wiktionary, the free dictionary.

- Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - MDPI.

- Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI.

- Prediction of Toxicity of Nitroaromatic Compounds through Their Molecular Structures | Request PDF - ResearchGate.

- The Pentafluorosulfanyl Group (SF5) - Rowan.

- Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogs | Journal of Medicinal Chemistry - ACS Publications.

- 1,1,2,2,2-Pentafluoroethyl | C2F5 | CID 137907 - PubChem.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate.

- Structural specificity of aromatic compounds with special reference to mutagenic activity in Salmonella typhimurium--a series of chloro- or fluoro-nitrobenzene derivatives - PubMed.

Sources

- 1. scielo.br [scielo.br]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. maneko.cz [maneko.cz]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. svedbergopen.com [svedbergopen.com]

- 9. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Importance of In Vitro Assays [visikol.com]

- 12. Structural specificity of aromatic compounds with special reference to mutagenic activity in Salmonella typhimurium--a series of chloro- or fluoro-nitrobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Application Note: Selective Reduction of 1-Nitro-3-(pentafluoroethyl)benzene to 3-(pentafluoroethyl)aniline

Executive Summary

The incorporation of fluoroalkyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (

This Application Note details two validated protocols for the reduction of 1-Nitro-3-(pentafluoroethyl)benzene to 3-(pentafluoroethyl)aniline .

-

Protocol A (Catalytic Hydrogenation) is the preferred method for high-throughput and scale-up scenarios due to its atom economy and clean workup.

-

Protocol B (Iron-Mediated Reduction) is a robust alternative for laboratories lacking high-pressure hydrogenation infrastructure or when chemoselectivity against other reducible groups (e.g., alkenes, alkynes) is required.

Chemical Strategy & Mechanism[1]

Reaction Scheme

The transformation involves the six-electron reduction of the nitro group to a primary amine. The primary challenge is preserving the integrity of the benzylic C-F bonds in the pentafluoroethyl group, which can be susceptible to hydrodefluorination under aggressive reducing conditions (e.g., dissolving metal reductions with alkali metals).

Figure 1: General reaction scheme for the selective reduction.

Mechanistic Considerations

The

-

Reduction Potential: The nitro group is more easily reduced than in non-fluorinated analogs due to the electron-withdrawing nature of the ring.

-

Stability: The C-F bond energy (~116 kcal/mol) generally resists cleavage by Pd/C-catalyzed hydrogenation under mild pressures (1-5 bar). However, elevated temperatures (>60°C) or strong Lewis acids should be avoided to prevent defluorination side reactions [1].

Protocol A: Catalytic Hydrogenation (Preferred)

Applicability: Standard laboratory synthesis (1g – 100g scale). Safety Note: Hydrogen gas is highly flammable. Ensure proper grounding and use a blast shield for pressurized reactions.

Materials

| Reagent | Equiv.[1] / Loading | Role |

| 1-Nitro-3-(pentafluoroethyl)benzene | 1.0 equiv | Substrate |

| Pd/C (10 wt% loading, wet support) | 5-10 wt% relative to substrate | Catalyst |

| Methanol (MeOH) | 0.1 - 0.2 M conc. | Solvent |

| Hydrogen Gas ( | Balloon or 1-3 bar | Reductant |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask (for balloon) or hydrogenation vessel (for Parr shaker), dissolve the nitro substrate in Methanol.

-

Note: Ethanol or Ethyl Acetate can be used if solubility is an issue, but Methanol typically offers faster kinetics.

-

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst.

-

Critical: Add the catalyst to the wet solution under an inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors by dry catalyst static.

-

-

Purging: Seal the vessel. Evacuate and backfill with Nitrogen (

) three times, then evacuate and backfill with Hydrogen ( -

Reaction: Stir vigorously at Room Temperature (20-25°C) under

atmosphere (balloon pressure is sufficient; 3 bar speeds up reaction).-

Monitoring: Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS. Reaction is typically complete in 2–4 hours.

-

-

Workup:

-

Purge the vessel with Nitrogen to remove excess Hydrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with Methanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Result: The product is typically obtained as a pale yellow oil or low-melting solid. Purity is usually >98% without further purification.

-

Protocol B: Iron-Mediated Reduction (Bechamp Modified)

Applicability: Labs without hydrogenation equipment or when functional group tolerance (e.g., presence of halogens like I/Br that might reduce with Pd) is required.

Materials

| Reagent | Equiv. | Role |

| 1-Nitro-3-(pentafluoroethyl)benzene | 1.0 equiv | Substrate |

| Iron Powder (325 mesh) | 3.0 - 5.0 equiv | Reductant |

| Ammonium Chloride ( | 5.0 equiv | Electrolyte/Acid Source |

| Ethanol / Water | 3:1 ratio | Solvent System |

Workflow Diagram

Figure 2: Workflow for Iron/Ammonium Chloride reduction.

Step-by-Step Procedure

-

Setup: In a multi-neck flask equipped with a mechanical stirrer and reflux condenser, suspend the nitro substrate in Ethanol/Water (3:1 v/v).

-

Activation: Add Ammonium Chloride (

) and Iron powder. -

Reaction: Heat the mixture to Reflux (~75-80°C) with vigorous stirring.

-

Observation: The grey iron powder will turn into a rusty brown sludge (iron oxides) as the reaction proceeds.

-

-

Completion: Monitor by TLC. Reaction typically requires 2–4 hours.

-

Filtration: While still warm, filter the mixture through Celite to remove iron residues. Wash the cake with Ethyl Acetate.

-

Tip: Filtering cold can lead to product precipitating in the iron sludge.

-

-

Extraction:

-

Remove the bulk of Ethanol under reduced pressure.

-

Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

.[1]

-

-

Purification: Concentrate to yield the crude amine. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Analytical Quality Control (QC)

To validate the identity of 3-(pentafluoroethyl)aniline , compare analytical data against these expected parameters.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

7.20–7.30 (m, 1H, Ar-H, meta to

-

6.90–7.00 (m, 2H, Ar-H, ortho/para to

-

6.75–6.85 (m, 1H, Ar-H, ortho to

-

3.80 (br s, 2H,

-

7.20–7.30 (m, 1H, Ar-H, meta to

-

NMR (376 MHz,

-

Distinctive pattern for the

group. -

~ -85 ppm (s, 3F,

-

~ -115 ppm (s, 2F,

-

Mass Spectrometry (MS)

-

Technique: ESI+ or GC-MS.

-

Expected Mass:

-

Molecular Formula:

[2] -

Molecular Weight: 211.13 g/mol

-

Observed

: ~212.1 m/z

-

Safety & Handling

-

Exotherm Control: The reduction of nitro groups is highly exothermic (~500 kJ/mol). On scales >10g, add the catalyst or reductant in portions or control the hydrogen feed rate to manage heat.

-

Fluorinated Intermediates: While the

group is stable, thermal decomposition of fluorinated aromatics can release toxic HF. Do not overheat the crude residue >150°C during distillation without vacuum. -

Iron Waste: The iron sludge from Protocol B contains heavy metals and should be disposed of as solid hazardous waste.

References

-

Catalytic Hydrogenation of Nitro Compounds

- Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions".

-

URL:[Link]

-

Synthesis of Fluoroalkyl Anilines (Patent Reference)

-

Source: Google Patents.[3] "Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds (US5856577A)".

- URL

-

-

Product Identification (CAS 1803593-11-4)

-

Source: Sigma-Aldrich. "3-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride".

-

- General Reduction Protocols (BenchChem): Source: BenchChem. "Selective reduction of nitro group without affecting other functional groups".

Sources

Suzuki coupling protocols for 1-Nitro-3-(pentafluoroethyl)benzene

Application Note: Suzuki-Miyaura Coupling Protocols for 1-Nitro-3-(pentafluoroethyl)benzene

Executive Summary

This guide details the experimental protocols for utilizing 1-Nitro-3-(pentafluoroethyl)benzene and its halogenated derivatives in Suzuki-Miyaura cross-coupling reactions. This scaffold, characterized by the electron-withdrawing nitro (

This document outlines two primary workflows:

-

Standard Coupling: Utilizing halogenated derivatives (e.g., 1-chloro-3-nitro-5-(pentafluoroethyl)benzene) for robust, high-yield biaryl synthesis.

-

Advanced Denitrative Coupling: Utilizing 1-Nitro-3-(pentafluoroethyl)benzene directly as the electrophile, employing the nitro group as a pseudo-halide leaving group.

Part 1: Strategic Considerations & Mechanistic Insight

Electronic Environment

The 1-Nitro-3-(pentafluoroethyl)benzene scaffold is severely electron-poor.

-

Impact on Oxidative Addition: The Hammett

constants for -

Impact on Transmetallation: The resulting Pd(II)-aryl complex is highly electrophilic, facilitating rapid transmetallation with organoboron species.

-

Risk Factors: The electron-deficient ring is susceptible to nucleophilic attack by strong bases (e.g., alkoxides), potentially leading to

side reactions rather than coupling. Mild bases (carbonates, phosphates) are strictly recommended.

Leaving Group Hierarchy

Researchers must select the appropriate precursor based on the desired coupling site:

-

Standard Route: Use Chlorides/Bromides . The activation provided by the

group makes the C-Cl bond sufficiently reactive for coupling using standard phosphine ligands (e.g., SPhos, XPhos). -

Advanced Route: Use Nitro . Under specific high-temperature conditions with specialized ligands (BrettPhos), the

group itself can undergo oxidative addition, releasing nitrite.

Part 2: Experimental Protocols

Protocol A: High-Yield Coupling of Halogenated Derivatives

Target Substrate:1-Chloro-3-nitro-5-(pentafluoroethyl)benzene (or bromo analog). Objective: Synthesis of biaryls retaining the nitro and pentafluoroethyl groups.

Reagents & Materials:

-

Electrophile: 1-Chloro-3-nitro-5-(pentafluoroethyl)benzene (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst:

(1–2 mol%) -

Ligand: SPhos or XPhos (2–4 mol%)

-

Base:

(2.0 equiv, finely ground) or -

Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Charge: In a glovebox or under Argon flow, add the aryl chloride (1.0 mmol), aryl boronic acid (1.2 mmol),

(2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and base (2.0 mmol) to a reaction vial equipped with a magnetic stir bar. -

Solvate: Add degassed solvent (5 mL). If using Toluene/Water, ensure vigorous stirring to create an emulsion.

-

Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor via HPLC/UPLC.

-

Note: The electron-deficient chloride reacts rapidly. If starting material remains after 4 hours, add a second portion of catalyst (0.5 mol%).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: SPhos forms a highly active monolithic Pd(0) species. The electron-rich phosphine facilitates oxidative addition into the C-Cl bond, which is already activated by the nitro group.

Protocol B: Denitrative Suzuki Coupling (Direct Utilization)

Target Substrate:1-Nitro-3-(pentafluoroethyl)benzene .

Objective: Replacing the

Reagents & Materials:

-

Electrophile: 1-Nitro-3-(pentafluoroethyl)benzene (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand: BrettPhos (5–7 mol%)

-

Base:

(3.0 equiv) -

Additive: 18-Crown-6 (20 mol%) (Optional, enhances solubility)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Charge: Combine the nitroarene (1.0 mmol), boronic acid (1.5 mmol),

(23 mg, 0.025 mmol), BrettPhos (37 mg, 0.07 mmol), and -

Inert Atmosphere: Evacuate and backfill with Argon (

). -

Solvate: Add anhydrous 1,4-Dioxane (4 mL).

-

Reaction: Seal and heat to 130°C for 24 hours.

-

Critical: High temperature is required to overcome the activation energy of the

bond.

-

-

Workup: Cool, filter through a pad of Celite, and concentrate.

-

Purification: Silica gel chromatography.

Why this works: BrettPhos is a bulky, electron-rich ligand capable of stabilizing the Pd center during the difficult oxidative addition into the C-N bond. The loss of

Part 3: Visualization & Logic

Decision Matrix: Selecting the Protocol

Caption: Decision matrix for selecting the appropriate Suzuki coupling protocol based on the functionalization of the 1-Nitro-3-(pentafluoroethyl)benzene scaffold.

Comparative Data: Ligand Performance

| Parameter | Protocol A (Halogenated) | Protocol B (Denitrative) |

| Primary Ligand | SPhos, XPhos | BrettPhos |

| Catalyst Loading | 1–2 mol% Pd | 5–10 mol% Pd |

| Temperature | 80–100°C | 130–140°C |

| Base Sensitivity | Moderate (Use Phosphates) | High (Use Carbonates) |

| Typical Yield | 85–98% | 50–75% |

| Main Byproduct | Salt (KCl/KBr) | Nitrite Salt ( |

Part 4: Troubleshooting & Optimization

-

Protodeboronation:

-

Symptom:[1][2][3][4][5][6] Low yield, recovery of unreacted halide/nitroarene, presence of benzene/arene from boronic acid.

-

Cause: Electron-poor halides react fast, but if the boronic acid is unstable (e.g., 2-heterocyclic), it may hydrolyze before coupling.

-

Fix: Use Boronic Esters (Pinacol esters) instead of acids. Add water slowly or use anhydrous conditions with

as the base.

-

-

Homocoupling:

-

Catalyst Poisoning:

Part 5: Safety & References

Safety Profile:

-

Nitro Compounds: While 1-Nitro-3-(pentafluoroethyl)benzene is generally stable, nitro-aromatics can be energetic. Avoid heating dry residues.

-

Fluorinated Waste: All waste streams containing the pentafluoroethyl group must be segregated for high-temperature incineration; do not mix with standard organic waste if prohibited by local EHS regulations.

References:

-

Mechanistic Overview of Suzuki Coupling:

-

Coupling of Electron-Deficient Chlorides:

-

Denitrative Coupling Protocols:

-

Cross-Coupling of Perfluoro-Organics:

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI Catalysts, 2014. Link

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 1-Nitro-3-(pentafluoroethyl)benzene in Modern Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine-containing functional groups has become an indispensable strategy for optimizing the pharmacological profile of lead candidates. Among these, the pentafluoroethyl (–C₂F₅) group is emerging as a powerful bioisostere, offering a unique combination of electronic and steric properties. This guide focuses on a key synthetic building block, 1-Nitro-3-(pentafluoroethyl)benzene , detailing its strategic applications and providing robust protocols for its chemical manipulation. Our objective is to move beyond mere procedural instruction, offering a mechanistic rationale for its use, thereby empowering researchers to leverage its full potential in their medicinal chemistry programs.

The Pentafluoroethyl Group: A Bioisostere of Growing Importance

The introduction of fluorinated moieties is a proven method for enhancing the drug-like properties of a molecule.[1][2] While the trifluoromethyl (–CF₃) group is well-established, the pentafluoroethyl (–C₂F₅) group offers distinct advantages that merit consideration during lead optimization.[3]

Bioisosteric Rationale: A bioisostere is a chemical substituent that can replace another group within a parent molecule without significantly altering its primary biological activity, yet potentially improving its physicochemical or pharmacokinetic properties.[4][5] The –C₂F₅ group serves as a valuable bioisostere for bulky, lipophilic groups such as the tert-butyl or trifluoromethyl groups.[6][7]

Key Physicochemical Modulations:

-

Enhanced Lipophilicity: The –C₂F₅ group significantly increases lipophilicity, which can be crucial for modulating a compound's ability to cross cellular membranes and interact with hydrophobic binding pockets. Its lipophilic contribution is generally greater than that of a –CF₃ group.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Introducing a –C₂F₅ group at a known site of metabolic oxidation can effectively "block" this pathway, thereby increasing the drug's half-life and bioavailability.[1]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the –C₂F₅ substituent can significantly lower the pKa of nearby acidic or basic centers, which can be used to fine-tune target engagement or alter solubility profiles.[8]

Table 1: Comparative Properties of Common Bioisosteric Groups

| Parameter | tert-Butyl (t-Bu) | Trifluoromethyl (-CF₃) | Pentafluoroethyl (-C₂F₅) |

| Hansch-Leo Lipophilicity (π) | ~1.98 | ~0.88 | ~1.42 |

| Hammett Constant (σ_m_) | -0.07 | +0.43 | +0.52 |

| Steric Parameter (van der Waals Volume, ų) | ~45 | ~43 | ~60 |

| Metabolic Stability | Susceptible to oxidation | High | Very High |

Note: Values are approximate and can vary based on the molecular context.

The Dual Utility of 1-Nitro-3-(pentafluoroethyl)benzene

This reagent is particularly valuable because it contains two orthogonal and highly useful functional groups on a stable aromatic core.

-

The Pentafluoroethyl Anchor: Provides the physicochemical benefits detailed above.

-

The Nitro Handle: Serves as a versatile precursor for a wide range of subsequent chemical transformations. The strong electron-withdrawing nature of both the nitro and pentafluoroethyl groups renders the aromatic ring electron-deficient, influencing its reactivity.[9][10]

Caption: Synthetic utility of 1-Nitro-3-(pentafluoroethyl)benzene.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group to Synthesize 3-(Pentafluoroethyl)aniline

The conversion of the nitro group to a primary amine is one of the most fundamental and critical transformations in the synthesis of pharmaceuticals.[11] The resulting aniline is a versatile nucleophile, ready for amide coupling, sulfonamide formation, or participation in cross-coupling reactions. Catalytic hydrogenation is a clean method, but chemoselective metal-mediated reductions are often preferred in complex molecules to avoid the reduction of other sensitive functionalities.[12][13] The following protocol using iron powder is robust, cost-effective, and generally tolerant of the pentafluoroethyl group.[11]

Materials:

-

1-Nitro-3-(pentafluoroethyl)benzene

-

Iron powder (Fe, <325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Nitro-3-(pentafluoroethyl)benzene (1.0 eq).

-

Solvent Addition: Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH and 5 mL H₂O per 1 gram of starting material).

-

Reagent Addition: Add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq). The use of ammonium chloride helps maintain a slightly acidic pH to facilitate the reduction.

-

Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is often exothermic initially.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Work-up (Quenching & Filtration): Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 3-(pentafluoroethyl)aniline is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Causality Behind Choices:

-

Fe/NH₄Cl System: This classic Béchamp reduction is highly effective for nitroarenes and avoids the use of high-pressure hydrogen gas and expensive palladium catalysts.[11] It is known for its excellent functional group tolerance.

-

Ethanol/Water Solvent: This mixture provides good solubility for both the organic substrate and the inorganic salt (NH₄Cl), creating an effective reaction medium.

-

Celite Filtration: Iron oxides formed during the reaction can create a fine suspension that complicates extraction. Filtering through Celite provides a clear filtrate and simplifies the work-up.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on an Activated Precursor

The powerful electron-withdrawing properties of the nitro and pentafluoroethyl groups strongly activate an aromatic ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (typically a halogen) is present at an ortho or para position.[9][10] While 1-Nitro-3-(pentafluoroethyl)benzene itself lacks a leaving group, this section describes a general protocol for a closely related, activated substrate to illustrate the principle. For example, a precursor like 1-Fluoro-3-nitro-5-(pentafluoroethyl)benzene would be highly susceptible to SNAr.

Materials:

-

Activated Substrate (e.g., 1-Fluoro-3-nitro-5-(pentafluoroethyl)benzene)

-

Nucleophile (e.g., sodium methoxide, piperidine, sodium thiophenoxide)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

-

Potassium carbonate (K₂CO₃) or another suitable base (if the nucleophile is not a salt)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere, add the activated fluoroaromatic substrate (1.0 eq) and the chosen anhydrous solvent.

-

Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq). If using a neutral nucleophile like an amine, also add a base such as K₂CO₃ (2.0 eq) to act as a proton scavenger.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). The high degree of activation by the nitro and pentafluoroethyl groups often allows for mild reaction conditions.[14][15]

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography.

Caption: Workflow for bioisosteric replacement.

Conclusion and Outlook

1-Nitro-3-(pentafluoroethyl)benzene is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. The pentafluoroethyl group provides a sophisticated means to enhance metabolic stability and modulate lipophilicity, while the nitro group offers a reliable synthetic handle for rapid analog synthesis. By understanding the underlying principles of its reactivity and the rationale for its use as a bioisostere, researchers can accelerate the journey from hit-to-lead and from lead-to-candidate, ultimately crafting safer and more effective therapeutics.

References

-

ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available at: [Link]

-

MIT News. An easier way to synthesize new drug candidates. Available at: [Link]

-

PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available at: [Link]

-

Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

-

PMC - NIH. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

-

Organic Chemistry Data. Nitro Reduction - Common Conditions. Available at: [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. Available at: [Link]

-

Chemspace. Bioisosteric Replacements. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

-

Beilstein Journals. Synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Available at: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

PubMed. Metabolism of fluorine-containing drugs. Available at: [Link]

-

PubChem. 1-Nitro-3-(trifluoromethoxy)benzene. Available at: [Link]

-

NCBI. PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorohexanoic Acid [PFHxA, CASRN 307-24-4] and Related Salts. Available at: [Link]

-

NIST WebBook. Benzene, 1-nitro-3-(trifluoromethyl)-. Available at: [Link]

-

ResearchGate. Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds. Available at: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]

-

DTIC. METABOLISM AND PHARMACOLOGY OF INORGANIC AND FLUORINE CONTAINING COMPOUNDS. Available at: [Link]

-

Chemical Science (RSC Publishing). Pentafluorobenzene end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes. Available at: [Link]

-

Taylor & Francis. Nitrobenzene – Knowledge and References. Available at: [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]

-

ResearchGate. e Optimization conditions for the reduction of nitro benzene with molecular hydrogen a. Available at: [Link]

-

Nature Protocols. One-step 18 F labeling of biomolecules using organotrifluoroborates. Available at: [Link]

Sources

- 1. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. chem-space.com [chem-space.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

experimental procedure for nitration of (pentafluoroethyl)benzene

Application Note: Regioselective Nitration of (Pentafluoroethyl)benzene

Executive Summary

This application note details the experimental protocol for the regioselective mono-nitration of (pentafluoroethyl)benzene (

The pentafluoroethyl group (

Target Audience: Synthetic chemists, process development engineers, and medicinal chemists utilizing fluorinated intermediates.

Chemical Foundation & Mechanism[2]

Substrate Analysis

The

-

Electronic Effect: Strong

(Inductive withdrawal). -

Directing Effect: Meta director.[2][3][4] The electron density is lowest at the ortho and para positions (destabilized by the adjacent partial positive charge of the

group), leaving the meta position as the most nucleophilic site relative to the others.

Reaction Mechanism

The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) pathway involving the generation of the nitronium ion (

Figure 1: Mechanistic pathway for the meta-nitration of deactivated perfluoroalkyl benzenes.

Safety & Hazard Analysis

WARNING: This procedure involves strong oxidizers, corrosive acids, and exothermic reactions.

| Hazard Category | Specific Risk | Mitigation Strategy |

| Chemical | Fuming Nitric Acid ( | Use double-gloved nitrile/neoprene gloves. Work in a functional fume hood. |

| Thermal | Exotherm: Nitration is highly exothermic. Runaway reactions can lead to explosion. | Strict temperature monitoring. Dropwise addition of reagents. Ice bath availability. |

| Material | (Pentafluoroethyl)benzene: Flammable liquid (FP | Ground all equipment. eliminate static sources.[2][3][5][6] |

| Byproducts | HF Generation: Unlikely under these conditions, but thermal decomposition of fluorinated side-products is possible. | Do not overheat reaction mixture (>100°C). |

Experimental Protocol

Reagents & Equipment[10][11]

-

Substrate: (Pentafluoroethyl)benzene (>98% purity).

-

Acid A: Sulfuric Acid (

), concentrated (95-98%). -

Acid B: Nitric Acid (

), fuming (>90%) or concentrated (68-70%) depending on reactivity requirements. Note: Fuming is recommended for high conversion of deactivated rings. -

Solvent: Dichloromethane (DCM) for extraction.

-

Base: Saturated Sodium Bicarbonate (

) solution. -

Equipment: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel, internal thermometer, magnetic stir bar.

Step-by-Step Methodology

Figure 2: Operational workflow for the batch nitration process.

Step 1: Preparation of Nitrating Mixture [7]

-

In a separate beaker, pre-mix Concentrated

(2.5 equiv) and Fuming -

Cool this mixture to 0°C. Author's Note: Pre-mixing acids generates heat; ensure it is cool before addition to the substrate to prevent localized hot spots.

Step 2: Substrate Setup

-

Charge (Pentafluoroethyl)benzene (1.0 equiv) into the 3-neck flask.

-

Add a portion of Concentrated

(2.0 equiv) to the flask to act as a solvent/heat sink. -

Cool the flask to 0–5°C using an ice/water bath.

Step 3: Reaction Initiation

-

Transfer the pre-mixed nitrating acid to the addition funnel.

-

Add the acid mixture dropwise to the substrate.

-

Critical Parameter: Maintain internal temperature

during addition. The deactivated ring reacts slowly, but the initial mixing heat of solution can be significant.

Step 4: Reaction Propagation

-

Once addition is complete, allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 55–60°C .

-

Why: The

group deactivates the ring. Room temperature reaction rates will be kinetically prohibited.

-

-

Monitor via GC-MS or TLC (Solvent: 10% EtOAc/Hexanes) every 60 minutes.

-

Target endpoint: < 2% starting material remaining.

Step 5: Quench and Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (approx. 5x reaction volume). Stir vigorously.

-

Extract the aqueous slurry with Dichloromethane (DCM) (

volumes). -

Combine organic layers and wash sequentially with:

-

Water (

) -

Saturated

(until effervescence ceases—neutralizing residual acid). -

Brine (

).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 6: Purification

-

The crude product is typically a pale yellow oil or low-melting solid.

-

Method: Vacuum distillation is preferred for high purity.

-

Expected Boiling Point: Slightly higher than the non-fluorinated analog (approx. 90-100°C at 1-2 mmHg, extrapolated).

-

Results & Analysis

Expected Analytical Data

The product should be characterized to confirm regioselectivity (meta-substitution).

| Technique | Expected Signal Characteristics | Interpretation |

| GC-MS | Molecular Ion ( | Fragmentation will show loss of |

| Aromatic region: 4 protons. | Look for the singlet-like doublet at the C2 position (between | |

| Two distinct signals ( | Confirm integrity of the pentafluoroethyl group (no defluorination). | |

| IR | Characteristic asymmetric and symmetric |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Solution: Increase temperature to 70°C or use Fuming Sulfuric Acid (Oleum) to increase

concentration.

-

-

Issue: Dinitration (formation of 3,5-dinitro isomer).[8][9]

-

Solution: Reduce

equivalents to 1.05 and strictly control temperature (do not exceed 60°C).

-

-

Issue: Emulsion during workup.

-

Solution: Filter the biphasic mixture through a Celite pad or add solid NaCl to saturate the aqueous phase.

-

References

-

PubChem. "(Pentafluoroethyl)benzene | C8H5F5."[10] National Library of Medicine. Available at: [Link]

-

Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[7] (General reference for mixed-acid nitration mechanisms).

-

NIST Chemistry WebBook. "Benzene, 1-nitro-3-(trifluoromethyl)-." (Analogous chemistry reference). Available at: [Link]

-

Clark, J. "The Nitration of Benzene and Methylbenzene." Chemguide. Available at: [Link]

Sources

- 1. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. fishersci.it [fishersci.it]

- 6. download.basf.com [download.basf.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]

- 10. (Pentafluoroethyl)benzene | C8H5F5 | CID 11298517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 1-Nitro-3-(pentafluoroethyl)benzene

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Nitro-3-(pentafluoroethyl)benzene , a critical intermediate for pharmaceutical and agrochemical scaffolds. While trifluoromethyl (

The conventional synthesis via direct nitration of (pentafluoroethyl)benzene suffers from poor regioselectivity, yielding difficult-to-separate ortho/para mixtures. To ensure high isomeric purity (>99%) and process safety on a multi-gram to kilogram scale, this guide recommends a Copper-Mediated Decarboxylative Cross-Coupling utilizing Sodium Pentafluoropropionate . This route avoids the use of expensive and ozone-depleting gaseous perfluoroalkyl iodides (

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the

Route Comparison

| Feature | Route A: Direct Nitration | Route B: Perfluoroalkyl Iodide ( | Route C: Decarboxylative Coupling (Recommended) |

| Starting Material | (Pentafluoroethyl)benzene | 1-Iodo-3-nitrobenzene | 1-Iodo-3-nitrobenzene |

| Reagent | |||

| Regioselectivity | Poor (Mix of o, m, p) | Excellent (meta only) | Excellent (meta only) |

| Scalability | High, but separation intensive | Low (Gas handling, cost) | High (Solid reagents, moderate cost) |

| Safety Profile | Exothermic nitration risk | Pressurized gas | Thermal management required ( |

Detailed Experimental Protocol

Reaction Mechanism & Pathway

The reaction proceeds via the in situ generation of a reactive

Figure 1: Mechanism of Copper-Mediated Decarboxylative Pentafluoroethylation.

Materials & Equipment[1]

-

Reactor: 500 mL 3-neck round bottom flask equipped with a mechanical stirrer, internal temperature probe, and a reflux condenser connected to a nitrogen bubbler.

-

Reagents:

-

1-Iodo-3-nitrobenzene (50.0 g, 0.20 mol)

-

Sodium Pentafluoropropionate (74.4 g, 0.40 mol, 2.0 equiv)

-

Copper(I) Iodide (CuI) (38.0 g, 0.20 mol, 1.0 equiv) – Note: Stoichiometric Cu is often required for high yields in decarboxylative fluoroalkylation, though catalytic variants exist, stoichiometric is more robust for initial scale-up.

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone), Anhydrous (250 mL). NMP is preferred for higher thermal stability.

-

Toluene (for workup).[1]

-

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Drying: Flame-dry the glassware under vacuum and backfill with Nitrogen (

) three times. Ensure the system is strictly anhydrous; water inhibits the formation of the active Cu species. -

Charging: Under a positive flow of

, charge the flask with CuI (38.0 g) and Sodium Pentafluoropropionate (74.4 g) . -

Solvation: Add NMP (200 mL) . Stir at room temperature for 15 minutes to create a suspension.

-

Process Insight: Using a "pre-decarboxylation" step is risky. It is safer to heat the mixture in the presence of the aryl iodide to trap the unstable

species immediately as it forms.

-

-

Substrate Addition: Add 1-Iodo-3-nitrobenzene (50.0 g) followed by the remaining NMP (50 mL) to rinse the funnel.

Phase 2: Reaction Execution

-

Degassing: Sparge the mixture with

for 20 minutes. Oxygen can lead to homocoupling of the fluoroalkyl species. -

Heating (Critical Step):

-

Heat the mixture to 140°C .

-

Observation: Evolution of

gas will begin around 120–130°C. Ensure the vent line is not obstructed. -

Maintain 140–150°C for 4–6 hours . Monitor by HPLC or GC.

-

Endpoint: Reaction is complete when starting material is <1%.

-

Phase 3: Workup & Purification

-

Cooling: Cool the reaction mixture to room temperature.

-

Quench: Pour the dark reaction mixture into Water (1000 mL) and Ethyl Acetate (500 mL) . Add Celite (20 g) and stir vigorously for 15 minutes to coagulate copper salts.

-

Filtration: Filter through a pad of Celite to remove the copper residues. Wash the pad with Ethyl Acetate (2 x 100 mL).

-

Extraction: Separation of layers. Extract the aqueous layer with Ethyl Acetate (2 x 200 mL).

-

Washing: Combine organic layers and wash with:

-

Water (3 x 300 mL) to remove NMP.

-

Brine (1 x 200 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Distillation: The crude oil is purified via vacuum distillation.

-

Expected Boiling Point: ~85–90°C at 1 mmHg (Estimation based on analogs).

-

Yield: Expect 65–75% isolated yield.

-

Process Safety & Hazard Analysis

| Hazard | Risk Level | Mitigation Strategy |

| Thermal Runaway | High | The decarboxylation releases |

| Nitro Compound Stability | Medium | Nitroaromatics can be shock-sensitive or thermally unstable. Perform a DSC (Differential Scanning Calorimetry) scan on the crude mixture before scaling >50g. Keep temp <160°C. |

| HF Generation | Low/Med | Overheating fluorinated salts can release trace HF. Use a caustic scrubber (NaOH solution) on the vent line. |

| Copper Waste | Environmental | All aqueous waste contains copper. Segregate for heavy metal disposal. |

Analytical Characterization Standards

To validate the protocol, the isolated product must meet these specifications:

-

Appearance: Pale yellow oil or low-melting solid.

-

GC-MS: Molecular ion

. Fragmentation showing loss of -

NMR (400 MHz,

- 8.45 (s, 1H, H-2), 8.38 (d, 1H, H-4), 7.95 (d, 1H, H-6), 7.70 (t, 1H, H-5). Pattern characteristic of 1,3-disubstitution.

-

NMR (376 MHz,

-

-85.0 (s, 3F,

-

-85.0 (s, 3F,

Troubleshooting Guide

Issue: Low Yield (<40%)

-

Cause: Incomplete decarboxylation or moisture presence.

-

Fix: Increase temperature to 150°C. Ensure Sodium Pentafluoropropionate is dry (vacuum oven at 60°C overnight). Use fresh CuI (white/tan, not green).

Issue: "Stalled" Reaction

-

Cause: Catalyst poisoning or ligand degradation.

-

Fix: Add 10 mol% 1,10-phenanthroline. This ligand stabilizes the Cu-intermediate and can accelerate the coupling, though it adds cost.

Issue: Difficulty Removing Solvent (NMP)

-

Cause: High boiling point of NMP.

-

Fix: Perform more rigorous water washes (5x) or use a Kugelrohr distillation to remove solvent before the final product distillation.

Workflow Diagram

Figure 2: Operational Workflow for Scale-Up Synthesis.

References

-

Copper-Mediated Pentafluoroethylation of Aryl Iodides

- Source: "Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3." Chem. Commun., 2022.

-

URL:[Link]

- Relevance: Establishes the viability of Cu-medi

-

Decarboxylative Cross-Coupling Protocols

-

Safety of Fluorinated Reagents

- Source: "Sodium pentafluoropropionate | C3F5NaO2 | CID 2733305 - PubChem Safety D

-

URL:[Link]

- Relevance: Critical safety data for handling the fluoroalkyl

-

General Scale-Up of Nitro-Aryl Couplings

Sources

- 1. Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of well-defined [Ph4P]+[Cu(CF2CF3)2]− complex as a versatile pentafluoroethylating reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Nitro-3-(pentafluoroethyl)benzene

Status: Operational Ticket Focus: Synthesis Troubleshooting, Route Selection, and Impurity Management Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers

Executive Summary

1-Nitro-3-(pentafluoroethyl)benzene is a critical intermediate for introducing lipophilic bulk and electron-withdrawing character into bioactive scaffolds. Its synthesis presents a classic dichotomy in organic chemistry:

-

The "Classic" Route (Nitration): Cost-effective for scale but suffers from safety risks and regioselectivity issues.

-

The "Modern" Route (Cross-Coupling): High regiocontrol but sensitive to moisture and reagent quality.

This guide serves as a Tier-2 Technical Support resource, addressing the specific failure modes of these two pathways.

Module 1: Route Selection & Strategy

Before beginning, confirm your constraints. The choice of route dictates the impurity profile.

Decision Matrix: Which Path to Choose?

Figure 1: Decision tree for selecting the optimal synthesis pathway based on scale, safety, and purity requirements.

Module 2: The Nitration Route (Troubleshooting)

Core Reaction: (Pentafluoroethyl)benzene +

Common Failure Modes

Issue 1: "My reaction is stalled (Low Conversion)."

-

Diagnosis: The

group is highly deactivating (Hammett -

Solution:

-

Increase Acid Strength: Switch to fuming

(90%+) and conc. -

Temperature Ramp: Start at

C to mix, then slowly ramp to -

Warning: Do not exceed

C without calorimetry data; the risk of thermal runaway increases exponentially.

-

Issue 2: "I have significant dinitration impurities."

-

Diagnosis: "Hot spots" during addition or excess nitrating agent. Once the ring is nitrated, it is further deactivated, but forcing conditions can still push a second nitro group onto the ring (usually meta to the first nitro).[1]

-

Protocol Adjustment:

-

Stoichiometry: Use exactly 1.05 equivalents of

. -

Addition Mode: Add the nitrating mixture to the substrate (inverse addition) to keep the concentration of

low relative to the substrate initially.

-

Issue 3: "I see ortho/para isomers."

-

Explanation: While

is meta-directing, the bulky nature of the group sterically hinders the ortho position, but electronic effects still allow minor para formation. -

Data: Expect ~85-90% meta, <5% ortho, ~5-10% para.

-

Remediation: See Module 4 (Purification).

Module 3: The Copper-Mediated Coupling Route (Troubleshooting)

Core Reaction: 1-Iodo-3-nitrobenzene +

Protocol: The "Chen-Wu" Modified Procedure

This route avoids the harsh conditions of nitration and guarantees the meta position by using a pre-functionalized aryl iodide.

| Component | Reagent | Role |

| Substrate | 1-Iodo-3-nitrobenzene | Electrophile (Ar-I bond is weak) |

| Nucleophilic source of | ||

| Promoter | Generates active | |

| Solvent | DMF or NMP | Polar aprotic is required to stabilize the Cu-complex |

Troubleshooting Guide

Q: The reaction turned black immediately and yielded no product.

-

Cause: Oxidation of the Copper(I) species before transmetallation, or moisture contamination.

-

Fix:

-

Strict Anaerobic Conditions: This reaction is oxygen-sensitive. Degas solvents (freeze-pump-thaw x3).

-

Drying: The fluoride source (CsF) is hygroscopic. It must be flame-dried under vacuum before use. Water protonates the

anion to form

-

Q: I see "Protodefluorination" (Ar-H instead of Ar-C2F5).

-

Cause: Presence of a proton source (water) or "Pentafluoroethyl effect."

-

Technical Insight: The

group is bulkier than -

Optimization:

-

Increase the equivalents of

to 1.2 - 1.5. -

Use a "slow addition" of the

to the Cu/Ar-I mixture to ensure immediate consumption.

-

Q: Can I use Sodium Pentafluoropropionate instead of TMS-C2F5?

-

Answer: Yes, via decarboxylative coupling.

-

Caveat: This requires higher temperatures (

C). -

Risk: At these temperatures, the nitro group may act as an oxidant or undergo side reactions. The TMS route (room temp to

C) is safer for nitro-containing substrates.

Module 4: Purification & Analysis

Separation of Isomers (If Nitration was used)

Separating the meta product from para impurities is the primary challenge.

| Method | Effectiveness | Notes |

| Distillation | Low | Boiling points of m- and p- isomers are often within 2-3°C. |

| Flash Chromatography (Silica) | Medium | Requires very non-polar gradient (100% Hexanes |

| HPLC (Reverse Phase) | High | Recommendation: Use a Phenyl-Hexyl column. |

Why Phenyl-Hexyl?

Standard C18 columns separate based on hydrophobicity. Since isomers have identical hydrophobicity, they co-elute. Phenyl-Hexyl columns utilize

Analytical Validation (NMR)

-

NMR: Distinctive pattern.

-

: Triplet (coupling to

-

: Quartet (coupling to

-

Note: If you see a singlet, you likely have the wrong product or

degradation.

-

: Triplet (coupling to

Module 5: Workflow Visualization

Copper-Mediated Coupling Mechanism & Failure Points

Figure 2: Mechanistic pathway for Copper-mediated pentafluoroethylation, highlighting the critical moisture sensitivity of the active Copper species.

References

-

Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Journal of Organic Chemistry.

-

Chen, Q. Y., & Wu, S. W. (1989). "Perfluoroalkylation of aromatic compounds with methyl perfluoroalkanoates." Journal of the Chemical Society, Perkin Transactions 1.

-

Prakash, G. K. S., et al. (1989). "Fluoride-induced trifluoromethylation of carbonyl compounds with trimethyl(trifluoromethyl)silane (TMS-CF3)." Journal of the American Chemical Society.

-

Uneyama, K., & Sato, K. (1993). "Copper-mediated trifluoromethylation of aryl halides." Bulletin of the Chemical Society of Japan.

-

BenchChem Technical Support. (2025). "Separation of Nitro-aromatics using Phenyl-Hexyl Stationary Phases."

Sources

Technical Support Center: Synthesis of 1-Nitro-3-(pentafluoroethyl)benzene

Welcome to the technical support guide for the synthesis of 1-Nitro-3-(pentafluoroethyl)benzene. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this compound. As a key building block in various research areas, achieving a high yield and purity of this molecule is often critical.

The pentafluoroethyl (–C₂F₅) group is a powerful electron-withdrawing substituent, which strongly deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation presents the primary challenge in the synthesis, often requiring forcing conditions that can lead to side reactions if not carefully controlled. This guide provides a robust starting protocol, a detailed troubleshooting section to address common experimental hurdles, and answers to frequently asked questions to deepen your understanding of the reaction.

Proposed Synthesis Protocol: Electrophilic Nitration

This protocol is a standard approach for the nitration of deactivated aromatic rings. The key to success is rigorous temperature control and slow, methodical addition of reagents to manage the exothermic nature of the reaction and prevent side-product formation.

Experimental Protocol: Step-by-Step

Materials:

-

(Pentafluoroethyl)benzene (Substrate)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice (from deionized water)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Ethanol or Hexanes (for recrystallization/chromatography)

Procedure:

-

Prepare the Nitrating Mixture: In a flask equipped with a magnetic stir bar and placed in an ice-salt bath, add 3 equivalents of concentrated sulfuric acid. Cool the acid to 0°C. Slowly, add 1.1 equivalents of concentrated nitric acid dropwise while stirring. Maintain the temperature between 0 and 5°C throughout the addition. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).

-

Substrate Addition: In a separate flask, dissolve 1 equivalent of (pentafluoroethyl)benzene in 1-2 equivalents of concentrated sulfuric acid. Cool this mixture to 0°C.

-